molecular formula C17H18N6O2 B2733387 2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine CAS No. 2380185-89-5

2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine

Cat. No. B2733387
CAS RN: 2380185-89-5
M. Wt: 338.371
InChI Key: ZFSSRODZZGBKLA-UHFFFAOYSA-N
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Description

2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as FMP or Furanopyridazine Piperazine Pyrimidine.

Mechanism of Action

The mechanism of action of 2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of cancer cells. It has also been reported to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine in lab experiments include its high purity, stability, and solubility in various solvents. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on 2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine. One of the potential directions is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail to better understand its effects on cellular processes. Additionally, further research can be conducted to optimize the synthesis method of this compound for better yield and purity.
In conclusion, 2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of 2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine involves the reaction of 2-methoxy-5-nitro pyrimidine with 2-aminopyridazine in the presence of a catalytic amount of palladium on carbon. The resulting intermediate is then reacted with furfurylamine and piperazine to obtain the final product. This synthesis method has been reported in the literature and has been optimized for better yield and purity.

Scientific Research Applications

2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has also been studied for its anti-tumor, anti-inflammatory, and anti-oxidant properties.

properties

IUPAC Name

2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-24-16-6-7-18-17(19-16)23-10-8-22(9-11-23)15-5-4-13(20-21-15)14-3-2-12-25-14/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSSRODZZGBKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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